molecular formula C11H12Cl2O B14207958 1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene CAS No. 832732-41-9

1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene

Katalognummer: B14207958
CAS-Nummer: 832732-41-9
Molekulargewicht: 231.11 g/mol
InChI-Schlüssel: FQBUHRUJRFCWBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a dichlorobutene group attached to a methoxybenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 2,4-dichlorobut-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: The dichlorobutene group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,4-Dichlorobut-1-en-1-yl)-4-hydroxybenzene
  • 1-(2,4-Dichlorobut-1-en-1-yl)-4-ethoxybenzene
  • 1-(2,4-Dichlorobut-1-en-1-yl)-4-methylbenzene

Uniqueness

1-(2,4-Dichlorobut-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This functional group influences the compound’s reactivity, solubility, and interactions with other molecules, distinguishing it from similar compounds with different substituents.

Eigenschaften

CAS-Nummer

832732-41-9

Molekularformel

C11H12Cl2O

Molekulargewicht

231.11 g/mol

IUPAC-Name

1-(2,4-dichlorobut-1-enyl)-4-methoxybenzene

InChI

InChI=1S/C11H12Cl2O/c1-14-11-4-2-9(3-5-11)8-10(13)6-7-12/h2-5,8H,6-7H2,1H3

InChI-Schlüssel

FQBUHRUJRFCWBB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=C(CCCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.